tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate
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Overview
Description
Tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is a synthetic, biologically active compound known for its role as an antagonist of N-methyl-D-aspartate (NMDA) receptors. This compound is particularly noted for its selectivity towards NR2A subunit-containing NMDA receptors over NR2B subunit-containing receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the quinoxaline core or the phosphonatomethyl group.
Reduction: Typically targets the quinoxaline core.
Substitution: Commonly involves the bromophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted quinoxalines .
Scientific Research Applications
Tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying NMDA receptor antagonists.
Biology: Investigating synaptic plasticity, learning, and memory.
Medicine: Researching potential treatments for neurological disorders such as epilepsy and Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The compound exerts its effects by competitively inhibiting NMDA receptors, specifically targeting the NR2A subunit. This inhibition prevents the normal action of glutamate, a neurotransmitter, thereby modulating synaptic transmission and plasticity. The molecular pathways involved include the blockade of calcium influx through the NMDA receptor channel .
Comparison with Similar Compounds
Similar Compounds
NVP-AAM077: Another NMDA receptor antagonist with similar selectivity for NR2A over NR2B.
PEAQX tetrasodium hydrate: Known for its high purity and biological activity
Uniqueness
Tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate is unique due to its specific selectivity for NR2A subunit-containing NMDA receptors, making it a valuable tool in research focused on synaptic plasticity and neurological disorders .
Properties
Molecular Formula |
C17H13BrN3Na4O5P |
---|---|
Molecular Weight |
542.14 |
IUPAC Name |
tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;/q;4*+1/p-4/t9-,17?;;;;/m0..../s1 |
SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium salt |
Origin of Product |
United States |
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